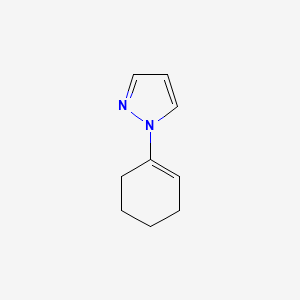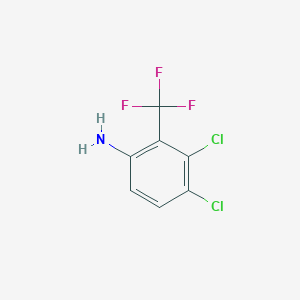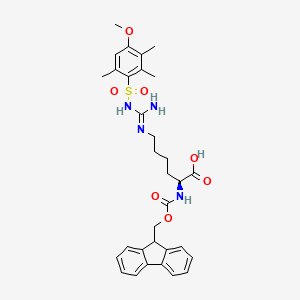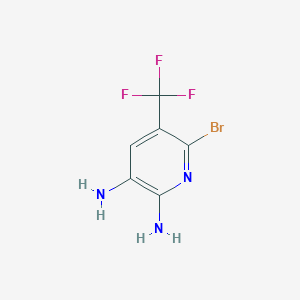![molecular formula C37H26N6 B13139952 2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine](/img/structure/B13139952.png)
2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds These compounds are characterized by the presence of nitrogen atoms within their ring structures, which can significantly influence their chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine typically involves multi-step organic reactions. These steps may include:
Formation of Pyridine Rings: The initial step often involves the formation of pyridine rings through cyclization reactions.
Substitution Reactions: Subsequent steps may involve substitution reactions to introduce various functional groups, such as methyl and phenyl groups.
Coupling Reactions: The final steps often involve coupling reactions to link the pyridine rings together, forming the final complex structure.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Synthesis: For larger-scale production, continuous flow synthesis methods may be employed to improve efficiency and yield.
化学反应分析
Types of Reactions
2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. These may include:
Binding to Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Interaction with DNA/RNA: It may bind to nucleic acids, influencing gene expression and protein synthesis.
Modulation of Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A simpler compound with two pyridine rings.
Phenanthroline: Another heterocyclic compound with three nitrogen atoms.
Terpyridine: A compound with three pyridine rings, similar to the target compound.
Uniqueness
2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine is unique due to its complex structure with multiple pyridine rings and various functional groups, which can impart distinct chemical and biological properties.
属性
分子式 |
C37H26N6 |
|---|---|
分子量 |
554.6 g/mol |
IUPAC 名称 |
2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C37H26N6/c1-25-20-28(26-14-18-40-36(23-26)34-12-6-10-32(42-34)30-8-2-4-16-38-30)22-29(21-25)27-15-19-41-37(24-27)35-13-7-11-33(43-35)31-9-3-5-17-39-31/h2-24H,1H3 |
InChI 键 |
PLEDKRARQVSEKF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C2=CC(=NC=C2)C3=CC=CC(=N3)C4=CC=CC=N4)C5=CC(=NC=C5)C6=CC=CC(=N6)C7=CC=CC=N7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


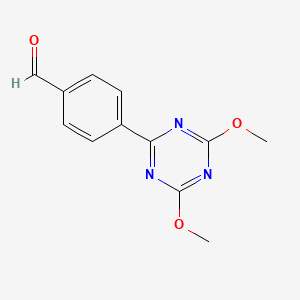


![[3,4'-Bipyridin]-5-amine, N-(cyclohexylmethyl)-](/img/structure/B13139888.png)
![Ethyl2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B13139889.png)
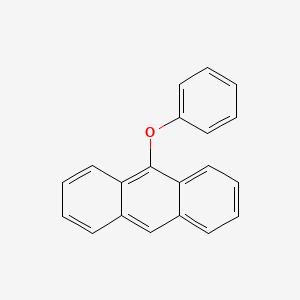
![10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13139906.png)
